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Compound of Interest

(R)-2-Amino-1,1,1-trifluoropropane
Compound Name:
hydrochloride

Cat. No.: B573325

A guide for researchers and drug development professionals on the structural landscape of
(R)-2-Amino-1,1,1-trifluoropropane hydrochloride analogues, offering insights into their
solid-state conformations and intermolecular interactions through X-ray crystallography.

While a direct crystallographic analysis of (R)-2-Amino-1,1,1-trifluoropropane hydrochloride
is not publicly available, this guide provides a comparative overview of closely related chiral
trifluoromethylated amine derivatives whose crystal structures have been determined. This
information is crucial for understanding the conformational preferences and non-covalent
interactions that the trifluoromethyl group imparts, which are key aspects in rational drug design
and development.

This guide presents crystallographic data from two key studies, offering a glimpse into the
structural chemistry of a Boc-protected y-trifluoromethylated allylic amine and its isomerized
product, as well as a complex trifluoromethylated monoterpene amino alcohol. These examples
serve as valuable proxies for understanding the potential solid-state behavior of (R)-2-Amino-
1,1,1-trifluoropropane hydrochloride derivatives.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for three relevant chiral
trifluoromethylated amine derivatives. These compounds, while structurally more complex than
the parent (R)-2-Amino-1,1,1-trifluoropropane hydrochloride, provide valuable insights into
the influence of the trifluoromethyl group on molecular packing and conformation.
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Table 1: Crystal Data and Structure Refinement for Boc-Protected Chiral Trifluoromethylated
Amines
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Parameter

CCDC 2129456 (Allylic
Amine 4d Derivative)

CCDC 2129457 (Aliphatic
Amine 6d Derivative)

Empirical Formula C20H28F3NO:2 C20H28F3NO:2
Formula Weight 371.43 371.43
Temperature (K) 100(2) 100(2)
Wavelength (A) 1.54178 1.54178
Crystal System Orthorhombic Monoclinic
Space Group P212121 P21

Unit Cell Dimensions

a (A) 6.0961(2) 10.0493(3)
b (A) 15.6593(5) 6.1303(2)
c (A 21.0336(7) 16.9458(5)
a(°) 90 90

B () 90 97.896(3)
y () 90 90

Volume (A3) 2007.83(11) 1032.25(5)
z 4 2

Density (calculated) (Mg/m?3) 1.229 1.195
Absorption Coefficient (mm™1) 0.762 0.741
F(000) 792 396

Data Collection & Refinement

Theta range for data collection 4.22 10 74.48 & 21 t0 74.48
)

Reflections collected 14353 7512

Independent reflections

3943 [R(int) = 0.033]

3824 [R(int) = 0.021]
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Goodness-of-fit on F2 1.04 1.04

Final R indices [I>2sigma(l)] R1=0.029, wR2=0.074 R1=0.029, wR2 =0.073
R indices (all data) R1=0.029, wR2 =0.074 Ri1 =0.029, wR2 = 0.073
Absolute structure parameter 0.04(4) 0.03(3)

Table 2: Crystal Data and Structure Refinement for a Trifluoromethylated Monoterpene Amino

Alcohol (Compound 16)
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Parameter CCDC 2191818 (Compound 16)
Empirical Formula Ci3H22F3NO
Formula Weight 265.32
Temperature (K) 298(2)
Wavelength (A) 0.71073
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions

a (A) 7.8532(5)

b (A) 15.7765(9)
c (A) 19.0439(12)
a(°) 90

B () 90

y () 90

Volume (A3) 2359.5(3)

z 8

Density (calculated) (Mg/m?3) 1.493
Absorption Coefficient (mm™1) 0.128
F(000) 1136

Data Collection & Refinement

Theta range for data collection (°) 2.11t028.3
Reflections collected 19485

Independent reflections

5452 [R(int) = 0.033]

Goodness-of-fit on F2

1.04
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Final R indices [I>2sigma(l)] R1=10.041, wR2 = 0.093
R indices (all data) R1=0.054, wR2=0.100
Absolute structure parameter -0.1(6)

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the
presented compounds are crucial for reproducibility and for informing the design of new
experiments.

Synthesis and Crystallization of Boc-Protected Chiral
Trifluoromethylated Amines (CCDC 2129456 & 2129457)

Synthesis of the Boc-Protected Allylic Amine (Derivative of 4d): The synthesis of the parent
allylic amine was achieved through a titanium(lV) ethoxide-mediated reaction between the
corresponding aldehyde and (R)-2-amino-1,1,1-trifluoropropane. The resulting imine was then
reduced using diisobutylaluminium hydride (DIBAL-H). The final Boc-protected derivative was
prepared by reacting the amine with di-tert-butyl dicarbonate (Bocz0) in the presence of a
suitable base.

Isomerization and Synthesis of the Boc-Protected Aliphatic Amine (Derivative of 6d): The chiral
allylic amine was subjected to a stereospecific isomerization catalyzed by 1,5,7-
triazabicyclo[4.4.0]dec-5-ene (TBD). The resulting enamine intermediate was then reduced in a
one-pot protocol using DIBAL-H to yield the aliphatic amine. Subsequent protection with Boc20
afforded the final product for crystallization.

Crystallization: Single crystals suitable for X-ray diffraction were obtained for the Boc-
derivatives. While specific crystallization conditions are often proprietary or require extensive
screening, a general approach involves dissolving the purified compound in a minimal amount
of a suitable solvent (e.g., ethyl acetate, dichloromethane) and then slowly introducing a less
polar solvent (e.g., hexane, pentane) to induce crystallization. Vapor diffusion techniques are
also commonly employed.
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Synthesis and Crystallization of Trifluoromethylated
Monoterpene Amino Alcohol (CCDC 2191818)

Synthesis: The synthesis of the trifluoromethylated monoterpene amino alcohol involved a
multi-step sequence starting from a natural monoterpenoid. A key step was the nucleophilic
trifluoromethylation of a 3-keto-benzyl-O-oxime intermediate using the Ruppert-Prakash
reagent (TMSCFs3). The resulting trifluoromethylated oxime was then reduced with lithium
aluminium hydride (LiAlIH4) to yield the corresponding amino alcohol.

Crystallization: A single crystal of the free amine (Compound 16) was obtained after alkaline
extraction of the corresponding hydrochloride salt with diethyl ether.[1] This suggests that
crystallization was achieved from a solution in a volatile organic solvent.

X-ray Diffraction Data Collection and Structure
Refinement

For all three structures, X-ray diffraction data were collected on a diffractometer equipped with
either a Cu Ka or Mo Ka radiation source, typically at cryogenic temperatures (100 K or 298 K)
to minimize thermal motion. The structures were solved using direct methods and refined by
full-matrix least-squares on F2. Hydrogen atoms were generally placed in calculated positions
and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing the crystal
structure of a novel compound, as well as a logical relationship for considering alternative
analytical methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoropropane-hydrochloride-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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